2-Methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-amine
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Overview
Description
2-Methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-amine is a compound that features a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4,4-dimethoxybutan-2-one and ethyl trifluoroacetate.
Reaction Steps: The reaction proceeds through a series of steps including condensation, cyclization, and amination.
Reaction Conditions: The reactions are carried out under controlled temperatures and pH conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents and products to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-(trifluoromethyl)pyridine
- 2,2’-Bis(trifluoromethyl)-4,4’-diaminobiphenyl
Uniqueness
2-Methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-amine is unique due to its specific structural features, such as the presence of both a trifluoromethyl group and a pyridine ring. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
2-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2/c1-9(2,6-14)8-5-7(3-4-15-8)10(11,12)13/h3-5H,6,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYVMJKWXVEWMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=NC=CC(=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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